molecular formula C23H23N3O5S2 B2919971 N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 1006757-51-2

N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2919971
CAS RN: 1006757-51-2
M. Wt: 485.57
InChI Key: UTZROZCXDMSYLA-VHXPQNKSSA-N
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Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various bioactive compounds . The compound also contains a sulfamoyl group, which is often found in drugs and has various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethyl group, a methoxy group, and a sulfamoyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the sulfamoyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group might increase its water solubility, while the benzothiazole ring might increase its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds often involves multi-step chemical reactions, leading to molecules with potential biological activities. For example, the synthesis of novel heterocyclic compounds derived from benzofuran and thiazole moieties has been extensively studied. These compounds are synthesized through reactions involving key intermediates such as benzofuran derivatives and thiazolopyrimidines, which can further undergo various chemical transformations to yield molecules with diverse biological activities (Abu‐Hashem et al., 2020). Such synthetic strategies highlight the versatility of thiazole and benzofuran scaffolds in medicinal chemistry.

Biological Activities

Compounds featuring benzofuran and thiazole rings have been evaluated for a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, derivatives of benzofuran have shown significant anti-inflammatory and analgesic properties, acting as inhibitors of cyclooxygenase enzymes (COX-1/COX-2) and displaying potent analgesic and anti-inflammatory activities in experimental models (Abu‐Hashem et al., 2020). Additionally, certain benzofuran derivatives exhibit growth inhibitory activity against cancer cell lines, highlighting their potential in cancer therapy (Kuramoto et al., 2008).

Potential Therapeutic Uses

The exploration of benzofuran and thiazole derivatives extends to their potential therapeutic applications. For example, some compounds have shown promising results in the treatment of Alzheimer's disease by inhibiting histone deacetylase 6 (HDAC6), which could ameliorate disease phenotypes (Lee et al., 2018). This indicates the potential of benzofuran and thiazole derivatives for developing novel therapeutic agents targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs containing a benzothiazole ring or a sulfamoyl group are known to interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activities, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-4-26-20-12-9-17(30-3)14-21(20)32-23(26)24-22(27)16-7-10-19(11-8-16)33(28,29)25(2)15-18-6-5-13-31-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZROZCXDMSYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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